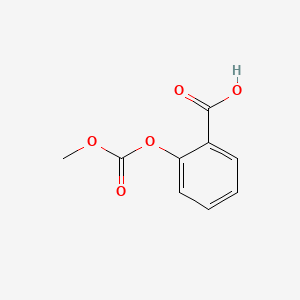
Ipratropium (bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ipratropium bromide is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is marketed under various trade names, including Atrovent. This compound is primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease and asthma by relaxing the smooth muscles in the airways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide involves several key steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Addition Reaction: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is extracted and subjected to a bromomethylation reaction with methyl bromide to yield ipratropium bromide.
Industrial Production Methods: Industrial production of ipratropium bromide typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .
Types of Reactions:
Oxidation: Ipratropium bromide can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with ipratropium bromide.
Substitution: The compound can undergo substitution reactions, particularly involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Methyl bromide is commonly used in the bromomethylation step of its synthesis.
Major Products:
科学的研究の応用
Ipratropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods for drug analysis.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Employed in the formulation of inhalers and nasal sprays for therapeutic use.
作用機序
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting the parasympathetic nervous system in the airways, it causes smooth muscle relaxation, leading to bronchodilation. This mechanism is particularly effective in alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma .
類似化合物との比較
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Atropine: A naturally occurring compound with broader applications but less specificity for respiratory conditions.
Glycopyrronium Bromide: Used in the treatment of chronic obstructive pulmonary disease with a different pharmacokinetic profile
Uniqueness: Ipratropium bromide is unique in its rapid onset of action and specific targeting of muscarinic receptors in the airways, making it highly effective for acute management of respiratory conditions .
特性
分子式 |
C20H30BrNO3 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1 |
InChIキー |
LHLMOSXCXGLMMN-OJZQKMKLSA-M |
異性体SMILES |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
正規SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


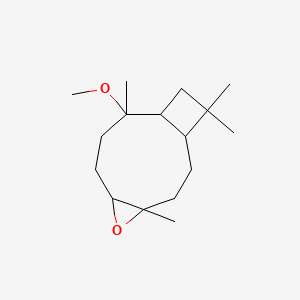




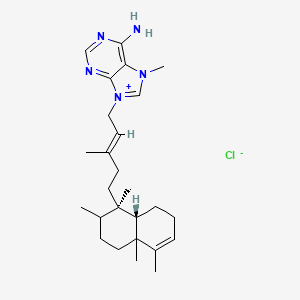

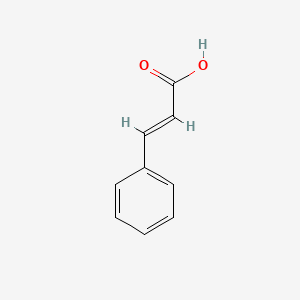

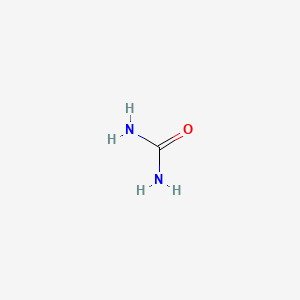
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
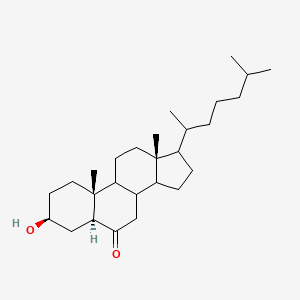
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
